molecular formula C5H2F3NO2S B2820301 4-(Trifluoromethyl)thiazole-5-carboxylic acid CAS No. 167548-89-2

4-(Trifluoromethyl)thiazole-5-carboxylic acid

Cat. No.: B2820301
CAS No.: 167548-89-2
M. Wt: 197.13
InChI Key: LGMYDWYBEAWGAV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(Trifluoromethyl)thiazole-5-carboxylic acid typically involves the following steps :

Chemical Reactions Analysis

4-(Trifluoromethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).

    Major Products: The major products formed depend on the type of reaction.

Scientific Research Applications

4-(Trifluoromethyl)thiazole-5-carboxylic acid has diverse applications in scientific research[4][4]:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its role in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties[][4].

Properties

IUPAC Name

4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2S/c6-5(7,8)3-2(4(10)11)12-1-9-3/h1H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMYDWYBEAWGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167548-89-2
Record name 4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An aqueous sodium hydroxide solution (2 ml) was added to a solution of ethyl 4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (301 mg) in ethanol (3 ml), followed by stirring at room temperature for 4 hours. The reaction solution was concentrated under reduced pressure and water was added thereto, followed by washing with diethylether. A 1M hydrochloric acid (2 ml) was added to the aqueous layer, followed by extraction with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure to obtain 4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (261 mg) as a light brown solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
301 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What is the significance of 4-(Trifluoromethyl)thiazole-5-carboxylic acid in pesticide development?

A: this compound is a crucial building block in the synthesis of thifluzamide, a fungicide used to control a variety of plant diseases. [, ] Its structure allows for further modifications, leading to the development of novel thiazole-containing compounds with potentially enhanced fungicidal activities.

Q2: How is this compound synthesized?

A: Several synthetic routes have been explored for this compound. One method starts with ethyl trifluoroacetoacetate, converting it to 2-bromo-trifluoroacetoacetate ethyl ester and 2,2-dibromo-ethyl trifluoroacetoacetate. [] These intermediates react with thioacetamide in an inert organic solvent to form 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate ethyl acetate. This ester is then hydrolyzed to obtain the final product, this compound.

Q3: Are there alternative synthetic pathways for this compound?

A: Yes, another method utilizes trifluoroacetoacetate as the starting material. [] Chlorine gas is bubbled through it to produce 2-chloro-4,4,4-trifluoroacetoacetate. Subsequently, a cyclization and hydrolysis reaction with thioamide in acetonitrile solution yields 2-methyl-4-(trifluoromethyl)-thiazole-5-carboxylic acid.

Q4: Beyond thifluzamide, what other applications does this compound have in research?

A: Researchers have synthesized seven new thiadiazole derivatives using this compound and thiosemicarbazide. [] Preliminary bioassays revealed promising fungicidal activities in some of these newly synthesized compounds, highlighting the potential of this acid as a starting point for developing novel fungicides.

Q5: What analytical techniques are used to study this compound and its derivatives?

A: Various spectroscopic techniques are employed to characterize this compound and its derivatives. These include ¹H NMR, IR spectroscopy, and elemental analysis. [] These methods provide information about the structure, purity, and composition of the synthesized compounds.

Q6: How is the efficacy of this compound derivatives assessed?

A: The effectiveness of these compounds as fungicides is evaluated through bioassays. [] These assays involve exposing target fungi to varying concentrations of the compounds and assessing their inhibitory effects on fungal growth.

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